SKF 91488 dihydrochloride

HNMT inhibition histamine receptor agonism chemical tool selectivity

SKF 91488 dihydrochloride (homodimaprit) is a noncompetitive inhibitor of histamine N-methyltransferase (HNMT), the principal enzyme responsible for histamine inactivation in brain, airway, and many peripheral tissues. Its Ki of 0.9 µM places it among the potent small-molecule HNMT inhibitors.

Molecular Formula C7H19Cl2N3S
Molecular Weight 248.22 g/mol
Cat. No. B1662238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKF 91488 dihydrochloride
Synonyms4-(N,N-Dimethylamino)butylisothiourea dihydrochloride
Molecular FormulaC7H19Cl2N3S
Molecular Weight248.22 g/mol
Structural Identifiers
SMILESCN(C)CCCCSC(=N)N.Cl.Cl
InChIInChI=1S/C7H17N3S.2ClH/c1-10(2)5-3-4-6-11-7(8)9;;/h3-6H2,1-2H3,(H3,8,9);2*1H
InChIKeyNPLHSMBWWIIWAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SKF 91488 Dihydrochloride – Potent, Agonist-Free Histamine N-Methyltransferase Inhibitor for Pathway Dissection


SKF 91488 dihydrochloride (homodimaprit) is a noncompetitive inhibitor of histamine N-methyltransferase (HNMT), the principal enzyme responsible for histamine inactivation in brain, airway, and many peripheral tissues [1]. Its Ki of 0.9 µM places it among the potent small-molecule HNMT inhibitors [1]. Structurally, it is a homolog of the H2-receptor agonist dimaprit but critically lacks histamine agonist activity at any histamine receptor subtype [1]. This fundamental difference distinguishes SKF 91488 from its parent compound and makes it a uniquely clean tool for elevating endogenous histamine tone without directly stimulating histamine receptors [2].

Why SKF 91488 Dihydrochloride Cannot Be Replaced by Other HNMT Inhibitors or Histamine-Modulating Agents


HNMT inhibitors are not a homogeneous class. Dimaprit, the closest structural analog of SKF 91488, is a potent histamine H2 receptor agonist [1]; its HNMT inhibition is therefore confounded by direct receptor activation. Metoprine and amodiaquine are more potent HNMT inhibitors (Ki 100 nM and 19 nM, respectively) but carry substantial polypharmacology—metoprine is a dihydrofolate reductase (DHFR) inhibitor [2], while amodiaquine is an antimalarial and Nurr1 agonist [3]. Aminoguanidine, frequently used alongside HNMT inhibitors, targets diamine oxidase (DAO) rather than HNMT and is ineffective in tissues where HNMT dominates histamine clearance [3]. Substituting any of these compounds for SKF 91488 introduces receptor-level confounds, enzyme-level off-targets, or pathway-level mismatches that undermine experimental interpretation and reproducibility.

SKF 91488 Dihydrochloride – Quantitative Comparative Evidence for Scientific Selection


SKF 91488 Lacks Histamine Agonist Activity, Unlike Its Parent Compound Dimaprit

SKF 91488 was explicitly designed as a dimaprit analog that retains HNMT inhibitory potency while eliminating histamine receptor agonist activity. In the original characterization, SKF 91488 displayed a Ki of 0.9 µM for HNMT (noncompetitive inhibition) and was reported to have no agonist activity of its own at any histamine receptor [1]. By contrast, dimaprit is a well-established selective histamine H2 receptor agonist that also inhibits HNMT, creating a fundamental confound when used to study histamine metabolism [2]. This difference in receptor pharmacology means that SKF 91488 elevates endogenous histamine solely through metabolic blockade, whereas dimaprit simultaneously stimulates H2 receptors and inhibits histamine degradation.

HNMT inhibition histamine receptor agonism chemical tool selectivity

SKF 91488 Potentiates Histamine-Evoked Goblet Cell Secretion, Whereas the DAO Inhibitor Aminoguanidine Is Ineffective

In a guinea pig tracheal goblet cell secretion model, pretreatment with SKF 91488 shifted the histamine concentration-response curve leftward, reducing the EC50 for half-maximal mucus discharge from 0.80 ± 0.12 mg/ml to 0.48 ± 0.09 mg/ml (p < 0.01) [1]. In the same experimental system, the diamine oxidase inhibitor aminoguanidine produced no significant potentiation of histamine-induced secretion [1]. This demonstrates that HNMT, not DAO, is the dominant histamine-degrading pathway in airway epithelium and that SKF 91488 is the appropriate tool to probe this axis.

airway epithelium mucus hypersecretion histamine catabolism pathway comparison

SKF 91488 Shifts Tracheal Contractile Response to Histamine by 1 Log Unit, Driven by HNMT Activity 29-Fold Higher Than DAO

In isolated guinea pig trachea, SKF 91488 shifted the histamine concentration-response curve leftward by a maximum of 1 log unit (10-fold), whereas aminoguanidine was without effect [1]. The tracheal tissue contained significant HNMT activity measured at 45.4 ± 5.0 pmol/min/mg protein [1]. A separate study in the same tissue type reported that HNMT activity in tracheal mucosa was 29 times higher than diamine oxidase activity [2]. Removal of the epithelium reduced the histamine curve shift to 0.8 log units and largely abolished the potentiating effect of SKF 91488, confirming that epithelial HNMT is the primary enzymatic barrier to histamine in the airway [1].

airway smooth muscle histamine contractile response HNMT tissue dominance

SKF 91488 Provides Clean HNMT Pharmacology Versus Polypharmacological Inhibitors Metoprine and Amodiaquine

Metoprine and amodiaquine are more potent HNMT inhibitors than SKF 91488 on the basis of Ki values alone—metoprine Ki = 100 nM [1] and amodiaquine Ki ≈ 19 nM [2] versus SKF 91488 Ki = 0.9 µM (900 nM) [3]. However, both comparators possess substantial secondary pharmacology: metoprine is a potent inhibitor of dihydrofolate reductase (DHFR), a property that underlies its development as an anticancer antifolate [1]; amodiaquine is an orally active antimalarial agent and a Nurr1 agonist (EC50 ~20 µM) [2]. SKF 91488, by contrast, has no known receptor agonism, no DHFR inhibitory activity, and no reported activity at non-histaminergic targets. This cleaner pharmacological profile makes SKF 91488 preferable when the experimental objective is to attribute effects specifically to HNMT inhibition without confounding variables.

target selectivity HNMT inhibitor comparison off-target activity

SKF 91488 Achieves In Vivo Histamine Methylation Blockade in Mice, Enhanced by Aminoguanidine Coadministration

In mice, SKF 91488 inhibited the methylation of exogenously administered radiolabeled histamine in a dose-dependent manner, with significant inhibition observed at doses of 50 mg/kg and greater [1]. When coadministered with the diamine oxidase inhibitor aminoguanidine, the combination produced an almost complete block of histamine metabolism, indicating that the two pathways (HNMT and DAO) together account for the vast majority of histamine clearance in vivo [1]. This demonstrates that SKF 91488 is not merely an in vitro reagent but achieves pharmacologically meaningful target engagement in whole-animal studies.

in vivo histamine metabolism pharmacokinetics metabolic blockade combination

SKF 91488 Dihydrochloride – Evidence-Backed Application Scenarios for Research and Procurement


Dissecting HNMT-Versus-DAO Contributions to Histamine Clearance in Tissue-Specific Models

In airway, brain, and certain vascular beds, HNMT is the dominant histamine-degrading enzyme, often exceeding DAO activity by an order of magnitude or more [1][2][3]. SKF 91488 enables researchers to selectively block the HNMT arm of histamine catabolism, while aminoguanidine can be used in parallel to block the DAO arm. This two-inhibitor strategy, validated in guinea pig trachea and cerebellum, provides a systematic framework for mapping which enzyme dominates histamine clearance in a given tissue, cell type, or disease state [1][3].

Elevating Endogenous Histamine Tone Without Receptor-Level Confounds in CNS Research

Because SKF 91488 lacks histamine receptor agonist activity [4], it can be administered intracerebroventricularly (i.c.v.) to elevate brain histamine concentrations solely through metabolic inhibition. This has been exploited to study central cardiovascular regulation during hemorrhagic hypotension, where SKF 91488 (20–100 µg i.c.v.) produced dose-dependent pressor effects that were blocked by an H1 antagonist but not by H2 or H3 antagonists [5]. Researchers studying histaminergic neurotransmission, sleep-wake cycles, or neuroinflammation can use SKF 91488 to amplify endogenous histamine signaling without the confounding direct receptor activation that would occur with dimaprit.

Potentiating Histamine-Mediated Airway Responses in Asthma and Allergy Models

SKF 91488 consistently potentiates histamine-evoked responses in airway tissues—including smooth muscle contraction (1 log unit leftward shift) [1], goblet cell secretion (EC50 reduced from 0.80 to 0.48 mg/ml) [2], and microvascular plasma extravasation [3]—while aminoguanidine is ineffective in each of these assays. This makes SKF 91488 the tool of choice for validating the role of HNMT in modulating airway hyperresponsiveness and for testing whether HNMT inhibition exacerbates allergen-driven pathophysiology in guinea pig and other preclinical asthma models.

Establishing a Clean Baseline for HNMT Target Validation in Drug Discovery

In drug discovery programs targeting HNMT for therapeutic indications, SKF 91488 serves as a reference inhibitor with a cleaner polypharmacology profile than metoprine or amodiaquine—both of which inhibit DHFR and possess antimalarial/anticancer activities that complicate target validation studies [4][6]. SKF 91488's Ki of 0.9 µM provides a benchmark for cellular and in vivo potency, and its lack of receptor agonism ensures that phenotypic effects can be attributed specifically to HNMT inhibition [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SKF 91488 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.